3-methyl-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide
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Overview
Description
3-methyl-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is a synthetic organic compound with the molecular formula C18H19NO3 It is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 4-(tetrahydrofuran-2-ylmethoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide typically involves the following steps:
Formation of the Tetrahydrofuran-2-ylmethoxy Intermediate: This step involves the reaction of tetrahydrofuran with a suitable alkylating agent to form the tetrahydrofuran-2-ylmethoxy group.
Coupling with 4-Aminophenylbenzamide: The intermediate is then coupled with 4-aminophenylbenzamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methyl-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Tetrahydrofuran-2-ylmethoxy)benzamide: Shares the tetrahydrofuran-2-ylmethoxy group but lacks the 3-methyl substitution.
3-Methyl-Tetrahydrofuran: Contains the 3-methyl group but lacks the benzamide core.
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide: Contains a similar benzamide core with different substituents.
Uniqueness
3-methyl-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is unique due to the combination of the 3-methyl group and the 4-(tetrahydrofuran-2-ylmethoxy) group on the benzamide core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-N-[4-(oxolan-2-ylmethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14-4-2-5-15(12-14)19(21)20-16-7-9-17(10-8-16)23-13-18-6-3-11-22-18/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFAMRMBGYJFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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